Dihydrouracil

Clinical Oncology Pharmacogenomics Therapeutic Drug Monitoring

Dihydrouracil (DHU, CAS 504-07-4) is the direct enzymatic product of uracil reduction by dihydropyrimidine dehydrogenase (DPD) and the definitive biomarker for pre-treatment DPD activity screening. Unlike uracil—which can increase 27–52% ex vivo at ambient temperature—DHU remains stable, normalizing pre-analytical variability. The DHU/U ratio provides 87% sensitivity and 93% specificity for predicting severe 5-FU toxicity, enabling individualized fluoropyrimidine dosing. This high-purity analytical standard is essential for LC-MS/MS method development, assay calibration, and clinical pharmacokinetic studies.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 504-07-4
Cat. No. B119008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrouracil
CAS504-07-4
Synonyms5,6-Dihydro-2,4(1H,3H)-pyrimidinedione;  5,6-Dihydrouracil;  NSC 11867
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC1=O
InChIInChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)
InChIKeyOIVLITBTBDPEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrouracil (CAS 504-07-4): Product Specifications and Analytical Identity for Clinical Research and Pharma QC


Dihydrouracil (5,6-Dihydrouracil, DHU), CAS 504-07-4, is a saturated pyrimidine nucleobase derived from the reduction of the C5-C6 double bond of uracil . It exists as a minor base in transfer RNA and is the primary catabolite of endogenous uracil, formed via the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD) [1]. As a high-purity analytical standard, it is critical for the quantitative assessment of DPD activity, a mandatory pre-treatment screening for fluoropyrimidine-based chemotherapies in many clinical settings [2].

Why Dihydrouracil Cannot Be Substituted by Uracil or Other Analogs in DPD Activity Assays


Dihydrouracil (DHU) is the specific and direct enzymatic product of uracil reduction by dihydropyrimidine dehydrogenase (DPD). Using uracil alone provides an incomplete picture of DPD function, as plasma uracil concentrations are subject to significant pre-analytical variability, including ex vivo increases of 27–52% when stored at ambient temperatures [1]. The DHU/U ratio normalizes this variability and serves as the clinically validated surrogate biomarker for DPD activity. Alternative markers like thymine/dihydrothymine or 5-fluorouracil (5-FU)/5-fluoro-5,6-dihydrouracil ratios are either less robust or require exogenous drug administration, whereas the DHU/U ratio relies on endogenous metabolites, enabling a rapid, pre-treatment assessment [2].

Dihydrouracil: Quantitative Evidence Supporting Its Selection for DPD Phenotyping and 5-FU Toxicity Risk Stratification


Clinical Predictive Value: DHU/U Ratio Stratifies 5-FU Toxicity Risk with High Sensitivity and Specificity

The plasma dihydrouracil to uracil (UH2/U) ratio is a validated predictor of 5-fluorouracil (5-FU) toxicity. In a cohort of 68 colorectal cancer patients, a low UH2/U plasma ratio demonstrated a sensitivity of 0.87 and a specificity of 0.93 for predicting 5-FU-induced toxicity [1]. In a separate prospective study of 81 advanced colorectal cancer patients, toxic side effects were observed exclusively in patients with pre-treatment UH2/U ratios less than 1.8, whereas no adverse effects occurred in patients with ratios exceeding 2.25 [2]. This quantitative cut-off provides a clear, actionable threshold for clinical decision-making.

Clinical Oncology Pharmacogenomics Therapeutic Drug Monitoring

Pre-Analytical Stability: DHU is More Stable Than Uracil in Whole Blood, Ensuring More Robust DPD Phenotyping

Dihydrouracil (DHU) exhibits superior pre-analytical stability compared to uracil, a critical factor for reliable DPD phenotyping. While uracil concentrations increase by 27-52% when stored at ambient temperatures for 1-2 hours, DHU concentrations remain stable under the same conditions [1]. This instability of uracil alone can lead to misclassification of DPD status in up to 33.8% of patients with non-compliant sample handling [2]. The use of DHU in the DHU/U ratio mitigates this variability, making it a more reliable marker.

Clinical Chemistry Biomarker Stability Pre-Analytical Variables

Correlation with 5-FU Pharmacokinetics: The DHU/U Ratio Predicts 5-FU Plasma Clearance and Optimal Therapeutic Dose

The pre-treatment DHU/U ratio is quantitatively correlated with key pharmacokinetic parameters of 5-fluorouracil (5-FU). A prospective study of 81 patients found that the UH2/U ratio was highly correlated with 5-FU plasma levels after the first treatment course (r = 0.58), 5-FU plasma clearance (r = 0.639), and the individual optimal therapeutic 5-FU dose (r = 0.65) [1]. This correlation demonstrates that dihydrouracil quantification is not merely a static marker but a dynamic predictor of how an individual patient will metabolize and tolerate 5-FU therapy.

Pharmacokinetics Therapeutic Drug Monitoring Precision Oncology

Structural Conformation: Dihydrouracil's Saturated Ring Conformation is the Basis of Its Distinct Biochemical and Analytical Behavior

Dihydrouracil is structurally distinct from its precursor uracil due to saturation of the C5-C6 double bond [1]. This saturation transforms the planar, aromatic pyrimidine ring of uracil into a non-planar, half-chair conformation in dihydrouracil [2]. X-ray crystallography confirms that dihydrouracil crystallizes in the monoclinic system with space group P21/C, whereas uracil crystallizes in a different system (monoclinic, P21/a) [3]. This fundamental conformational change is responsible for dihydrouracil's distinct chromatographic retention time, mass spectral fragmentation, and enzymatic recognition, enabling its specific and unambiguous quantification in complex biological matrices.

Structural Biology Analytical Chemistry Molecular Recognition

Dihydrouracil: Key Application Scenarios Based on Quantitative Evidence


Pre-Treatment Screening for DPD Deficiency in Oncology

Dihydrouracil is a critical component in the pre-therapeutic assessment of DPD activity, mandatory before initiating fluoropyrimidine chemotherapy (e.g., 5-FU, capecitabine). Its quantification, in conjunction with uracil, provides the DHU/U ratio, a validated biomarker for predicting severe, potentially lethal toxicity. As demonstrated by Kristensen et al. (2010), a low ratio has 87% sensitivity and 93% specificity for toxicity prediction [1]. The ratio's correlation with 5-FU clearance (r=0.639) enables individualized dose optimization, improving patient safety [2].

Method Development and Validation for Clinical LC-MS/MS Assays

Dihydrouracil serves as an essential analytical reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to quantify endogenous nucleobases in plasma and saliva. Its superior stability compared to uracil, which can increase by up to 52% during suboptimal pre-analytical handling, makes DHU a more reliable analyte for assay calibration and quality control [3]. Assays capable of simultaneous quantification of uracil and DHU are now considered standard for comprehensive DPD phenotyping [4].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Drug Development

In preclinical and clinical drug development for new fluoropyrimidine analogs or DPD inhibitors, dihydrouracil is used to monitor systemic DPD activity. Studies in rat models show that the plasma UH2/Ura ratio temporarily increases following administration of capecitabine (from 1.00±0.46 to 1.85±0.76 at 1.5h), reflecting altered DPD activity [5]. This temporal dynamic makes DHU quantification essential for establishing exposure-response relationships and understanding the pharmacokinetic interplay between prodrugs and their metabolic enzymes.

Quality Control for Pre-Analytical Sample Handling in Biobanks and Clinical Trials

Given its stability profile, dihydrouracil can be used as an endogenous quality control marker to assess the integrity of stored plasma or serum samples. Research shows that while uracil levels can rise significantly with improper storage (e.g., >1 hour at room temperature), DHU levels remain stable [6]. This allows laboratories to retrospectively evaluate sample quality and exclude potentially compromised samples from DPD phenotyping analyses, thereby enhancing the reliability of large-scale clinical trial data [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.